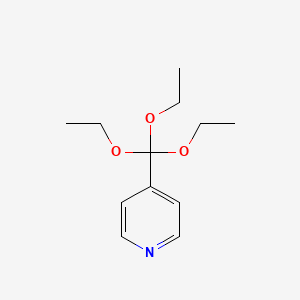

4-(Triethoxymethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

4-(triethoxymethyl)pyridine |

InChI |

InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-7-9-13-10-8-11/h7-10H,4-6H2,1-3H3 |

InChI Key |

GZNONQZFAJTJRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=NC=C1)(OCC)OCC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Triethoxymethyl Pyridine

Reactivity of the Triethoxymethyl Moiety

The triethoxymethyl group, an orthoformate derivative, is the more reactive moiety under various conditions, particularly in the presence of acid. It serves as a synthetic equivalent of a carboxylic acid ester or an aldehyde, and its transformations are central to the utility of the parent molecule.

The orthoester linkage is highly susceptible to acid-catalyzed hydrolysis. The reaction proceeds in a stepwise manner, initiated by the protonation of one of the oxygen atoms, which facilitates the departure of an ethanol (B145695) molecule. chemguide.co.uk In the presence of water, the initial hydrolysis product is a hemiacetal ether, which rapidly breaks down to form an ester (ethyl isonicotinate) and another molecule of ethanol.

The mechanism for the initial hydrolysis step involves:

Protonation of an ethoxy oxygen by a hydronium ion (H₃O⁺). chemguide.co.uk

Elimination of a neutral ethanol molecule to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to yield a hemiacetal ether intermediate, which then eliminates a second ethanol molecule to form the final ester product.

Furthermore, in the presence of a different alcohol (R'OH) under acidic conditions, the triethoxymethyl group can undergo transesterification-like exchange reactions to form a new orthoester, 4-[Tris(alkoxy)methyl]pyridine, and ethanol.

Table 1: Products of Acid-Catalyzed Reactions of the Triethoxymethyl Group

| Reactant(s) | Conditions | Major Product(s) |

|---|---|---|

| 4-(Triethoxymethyl)pyridine, H₂O | Dilute Acid (e.g., HCl), Controlled | Ethyl isonicotinate, Ethanol |

| This compound, excess H₂O | Dilute Acid (e.g., HCl), Reflux | Isonicotinic acid, Ethanol |

| This compound, R'OH | Anhydrous Acid (e.g., TsOH) | 4-[Tris(R'-oxy)methyl]pyridine, Ethanol |

The triethoxymethyl group can react with a variety of nucleophiles, often activated by a Lewis acid. These reactions are synthetically valuable for forming new carbon-carbon or carbon-heteroatom bonds at the 4-position of the pyridine (B92270) ring. For example, it can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a catalyst like zinc chloride or acetic anhydride (B1165640). This type of condensation reaction typically leads to the formation of a vinyl ether or a related electron-rich alkene, which can be a versatile intermediate for further transformations. nih.gov

The triethoxymethyl group is a masked functional group that can be readily converted into other functionalities.

Ester Formation: As detailed in section 3.1.1, controlled acid-catalyzed hydrolysis is a standard method to convert the triethoxymethyl group into an ethyl ester. chemistrysteps.com

Aldehyde Synthesis: Careful hydrolysis of the orthoester under aqueous acidic conditions, often buffered to a specific pH, can stop the reaction at the aldehyde stage, yielding isonicotinaldehyde. masterorganicchemistry.com This transformation is synthetically useful as it provides a route to the aldehyde from a more stable precursor.

Other Transformations: Reduction of the orthoester group is challenging without affecting the pyridine ring. However, conversion to the aldehyde followed by standard reduction protocols can yield 4-(hydroxymethyl)pyridine.

Table 2: Key Transformations of the 4-(Triethoxymethyl) Group

| Target Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Ester (Ethyl) | H₂O / H⁺ (catalytic) | Ethyl isonicotinate |

| Aldehyde | H₂O / H⁺ (buffered, careful control) | Isonicotinaldehyde |

| Carboxylic Acid | Excess H₂O / H⁺, heat | Isonicotinic acid |

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. youtube.com This electronic character governs its reactivity towards both nucleophiles and electrophiles.

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C-2 (ortho) and C-4 (para) positions. echemi.comwikipedia.org The electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. stackexchange.com When a nucleophile attacks the C-4 position, a resonance structure can be drawn where the negative charge resides directly on the electronegative nitrogen atom, providing significant stabilization. echemi.comvaia.com This is not possible if the attack occurs at the C-3 position.

For this compound, the C-4 position is already substituted. Therefore, nucleophilic attack would occur at the C-2 and C-6 positions, provided there is a suitable leaving group present on the ring. If the parent compound lacks a leaving group, such reactions are not feasible. However, in derivatives such as 2-chloro-4-(triethoxymethyl)pyridine, the chlorine atom would be readily displaced by nucleophiles.

Table 3: Regioselectivity of Nucleophilic Aromatic Substitution on Pyridine

| Position of Attack | Stability of Intermediate | Rationale |

|---|---|---|

| C-2 / C-6 (ortho) | High | Negative charge in intermediate is delocalized onto the electronegative nitrogen atom. stackexchange.com |

| C-4 (para) | High | Negative charge in intermediate is delocalized onto the electronegative nitrogen atom. vaia.com |

| C-3 / C-5 (meta) | Low | Negative charge is not delocalized onto the nitrogen atom. echemi.com |

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.org The lone pair on the nitrogen atom readily reacts with the Lewis or Brønsted acids that are typically required to catalyze EAS reactions, leading to the formation of a pyridinium (B92312) ion. wikipedia.orgedurev.in The positive charge on the nitrogen atom further deactivates the ring, making substitution extremely difficult.

When the reaction is forced under harsh conditions (e.g., high temperatures), substitution occurs preferentially at the C-3 (meta) position. quora.comaklectures.com This regioselectivity can be explained by examining the resonance structures of the cationic intermediate (sigma complex) formed upon electrophilic attack. Attack at the C-2 or C-4 positions results in a highly unstable resonance contributor where the positive charge is placed on the already electron-deficient nitrogen atom. youtube.com Attack at the C-3 position avoids this unfavorable arrangement, making it the least disfavored pathway. youtube.comaklectures.com

Typical EAS reactions like nitration or sulfonation require significantly more vigorous conditions than for benzene. quora.com

Table 4: Regioselectivity of Electrophilic Aromatic Substitution on Pyridine

| Position of Attack | Stability of Intermediate | Rationale |

|---|---|---|

| C-2 / C-6 (ortho) | Very Low | One resonance structure places a positive charge on the highly electronegative nitrogen atom. youtube.com |

| C-4 (para) | Very Low | One resonance structure places a positive charge on the highly electronegative nitrogen atom. youtube.com |

| C-3 / C-5 (meta) | Low (but favored) | The positive charge is kept on the carbon atoms, avoiding direct placement on nitrogen. aklectures.com |

N-Alkylation and N-Oxidation Reactions of the Pyridine Nitrogen

There is no available literature detailing the N-alkylation or N-oxidation of the pyridine nitrogen atom in this compound. While the N-alkylation and N-oxidation of the pyridine core are fundamental and well-documented reactions for many pyridine derivatives, specific studies involving the 4-(triethoxymethyl) substituent have not been reported. General reactivity principles suggest that the nitrogen atom would be susceptible to reaction with alkylating agents to form quaternary pyridinium salts and with oxidizing agents to form the corresponding N-oxide. However, without experimental data, the specific conditions, yields, and the influence of the triethoxymethyl group on these transformations remain unknown.

Reactivity in Concert with Transition Metal Catalysis

Palladium-Catalyzed Cross-Coupling Reactions

No specific examples of palladium-catalyzed cross-coupling reactions utilizing this compound as a substrate or coupling partner have been documented in the scientific literature. Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While numerous pyridine derivatives are employed in such transformations, there is no research detailing the participation of this compound in reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings.

Other Metal-Mediated Transformations

A comprehensive search for other transition metal-mediated transformations involving this compound, such as those catalyzed by copper, nickel, rhodium, or iridium, has not yielded any specific findings. These metals are often used for various C-H activation and functionalization reactions of pyridine rings. The absence of data indicates that the reactivity of this compound in this context has not been explored or reported.

Cyclization and Annulation Reactions Employing this compound

There are no published studies on cyclization or annulation reactions that employ this compound as a starting material or a key intermediate. Such reactions are crucial for the synthesis of fused heterocyclic systems and other complex molecular architectures. The potential of the this compound scaffold in these types of transformations remains an uninvestigated area of research.

Synthetic Utility and Applications of 4 Triethoxymethyl Pyridine in Complex Molecular Assembly

Building Block for Heterocyclic Systems and Fused Ring Structures

The pyridine-4-carboxaldehyde generated from 4-(Triethoxymethyl)pyridine is a fundamental component in the synthesis of numerous nitrogen-containing heterocyclic systems. Its aldehyde functionality provides a reactive site for condensation and cyclization reactions, enabling the construction of both simple and fused ring structures.

Synthesis of Pyridazinone Derivatives

Pyridazinone moieties are significant structural motifs in medicinal chemistry. The synthesis of pyridazinone and its fused derivatives, such as pyrido[3,4-c]pyridazines, can be achieved using pyridine-4-carboxaldehyde as a key precursor. mdpi.com A common strategy involves the reaction of a γ-ketoacid or a related 1,4-dicarbonyl derivative with hydrazine (B178648).

Conceptually, pyridine-4-carboxaldehyde, derived from this compound, can be used to construct the necessary backbone. For example, it can undergo a Stetter reaction with an appropriate Michael acceptor to form a 1,4-dicarbonyl compound containing the pyridine-4-yl moiety. Subsequent cyclization of this intermediate with hydrazine hydrate (B1144303) would yield the corresponding 4-(pyridin-4-yl)pyridazinone. This multi-step sequence highlights the role of this compound as the ultimate source of the critical pyridine (B92270) aldehyde group for assembling these heterocyclic systems.

Formation of Imidazopyridines and Triazolopyridines

The aldehyde functionality of pyridine-4-carboxaldehyde is instrumental in the construction of fused bicyclic systems like imidazopyridines and triazolopyridines.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines, a scaffold found in various therapeutic agents, is frequently accomplished through multicomponent reactions. nih.govrsc.org The Groebke-Blackburn-Bienaymé (GBB) reaction, for instance, involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. organic-chemistry.org In this context, pyridine-4-carboxaldehyde serves as the aldehyde component, reacting with a 2-aminopyridine (B139424) and an isocyanide under catalytic conditions (e.g., acid or metal catalysis) to furnish a 3-aminoimidazo[1,2-a]pyridine substituted with a pyridine-4-yl group at the 2-position. e3s-conferences.org

Triazolopyridines: Similarly, mdpi.comresearchgate.netacs.orgtriazolo[4,3-a]pyridines can be synthesized using pyridine-4-carboxaldehyde. researchgate.netsemanticscholar.org One established method involves the reaction of 2-hydrazinopyridine (B147025) with the aldehyde to form a hydrazone. organic-chemistry.org This intermediate can then undergo oxidative cyclization, often mediated by reagents like iodine or (diacetoxyiodo)benzene, to forge the triazole ring, yielding a 3-(pyridin-4-yl)- mdpi.comresearchgate.netacs.orgtriazolo[4,3-a]pyridine. This pathway demonstrates a direct and efficient incorporation of the pyridine-4-yl moiety originating from this compound.

| Fused Heterocycle | Synthetic Method | Precursors from this compound | Catalyst/Reagent Example | Ref. |

| Imidazo[1,2-a]pyridine | Groebke-Blackburn-Bienaymé | Pyridine-4-carboxaldehyde | Sc(OTf)₃ | organic-chemistry.org |

| mdpi.comresearchgate.netacs.orgTriazolo[4,3-a]pyridine | Hydrazone Cyclization | Pyridine-4-carboxaldehyde | I₂ / K₂CO₃ | organic-chemistry.org |

Construction of Polycyclic Aromatic Nitrogen Heterocycles

The strategic use of pyridine-4-carboxaldehyde allows for its incorporation into larger, polycyclic aromatic nitrogen heterocycles (PANHs), such as quinolines and other fused aza-aromatic systems. mdpi.com Synthetic strategies like the Friedländer annulation or related condensation/cyclization reactions are employed for this purpose.

For example, the reaction of pyridine-4-carboxaldehyde with an ortho-aminoaryl ketone (e.g., 2-aminoacetophenone) under acid or base catalysis leads to the formation of a 2-(pyridin-4-yl)quinoline. In this reaction, the aldehyde condenses with the ketone's α-methylene group and the aniline's amino group to construct the new pyridine ring fused to the benzene (B151609) ring. This transformation showcases the utility of this compound, via its aldehyde derivative, in building complex, rigid scaffolds relevant in materials science and medicinal chemistry.

Precursor in Ligand Design for Asymmetric Catalysis

The pyridine ring is a privileged scaffold for the design of ligands in asymmetric catalysis due to its strong coordination to metal centers. The 4-formyl group, readily available from this compound, serves as a versatile chemical handle to introduce chiral auxiliaries and construct sophisticated ligand architectures.

Development of Chiral Pyridine-Derived Ligands

Pyridine-4-carboxaldehyde is a key starting material for a variety of important classes of chiral ligands, including Schiff base (imine) ligands and pyridine-oxazoline (PyOx) ligands.

Schiff Base Ligands: Chiral Schiff base ligands are easily prepared through the condensation of pyridine-4-carboxaldehyde with a chiral primary amine. researchgate.netresearchgate.net For instance, reaction with a chiral amino alcohol, such as (1R,2S)-norephedrine, yields a chiral imine-alcohol ligand. The imine nitrogen and the pyridine nitrogen can chelate to a metal center, while the chiral backbone induces stereoselectivity in the catalyzed reaction.

Pyridine-Oxazoline (PyOx) Ligands: PyOx ligands are another prominent class of C₂-symmetric ligands used in asymmetric catalysis. The synthesis can commence from pyridine-4-carboxaldehyde by first converting the aldehyde to a nitrile (via the oxime), followed by reaction with a chiral amino alcohol in the presence of a cyclizing agent. Alternatively, the aldehyde can be reduced to the corresponding alcohol, which is then elaborated into the final ligand structure. These ligands create a well-defined chiral environment around a coordinated metal ion, making them highly effective in a range of enantioselective transformations.

Applications in Enantioselective Transformations

Chiral ligands derived from this compound (via pyridine-4-carboxaldehyde) are employed in a multitude of metal-catalyzed enantioselective reactions. The specific structure of the ligand and the choice of metal dictate the type of transformation and the level of stereocontrol.

For example, a copper(II) complex of a chiral PyBox-type ligand can effectively catalyze asymmetric Diels-Alder reactions, while rhodium or iridium complexes of chiral phosphine-imine ligands (derived from the aldehyde) are used in asymmetric hydrogenation. researchgate.net The predictable coordination geometry of the pyridine-based ligand forces substrates to approach the metal's active site from a specific trajectory, leading to the preferential formation of one enantiomer of the product.

The table below presents representative data for enantioselective reactions catalyzed by systems conceptually similar to those derived from pyridine-4-carboxaldehyde.

| Enantioselective Reaction | Ligand Type (Conceptual) | Metal | Yield (%) | Enantiomeric Excess (ee, %) |

| Diels-Alder Cycloaddition | Pyridine-Bis(oxazoline) | Cu(OTf)₂ | 95 | 98 |

| Aldol Addition | Schiff Base | Zn(OTf)₂ | 89 | 92 |

| Asymmetric Hydrogenation | Imine-Phosphine | Rh(I) | >99 | 96 |

These examples underscore the critical role of this compound as a precursor. By providing a stable and accessible source of pyridine-4-carboxaldehyde, it facilitates the synthesis of high-performance chiral ligands that enable the production of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. nih.gov

Role in Dynamic Covalent Chemistry (DCC) and Supramolecular Assembly

There is no available scientific literature detailing the role of This compound in Dynamic Covalent Chemistry (DCC) or its use as a building block in supramolecular assembly. Research in DCC and supramolecular chemistry often utilizes molecules with specific reactive functional groups that can form reversible covalent bonds or engage in well-defined non-covalent interactions. While pyridine moieties are common in these fields, the specific utility of the triethoxymethyl functional group in conjunction with a pyridine ring for these purposes has not been reported.

Integration in Polymer Science and Materials Development

Similarly, a review of current literature does not indicate that This compound has been integrated into polymer science or materials development. The synthesis of novel polymers and advanced materials often relies on monomers with specific functionalities that can undergo polymerization or be incorporated into larger material frameworks to impart desired properties. There are no documented instances of this compound being used as a monomer, cross-linker, or functional additive in the development of new polymers or materials.

Advanced Analytical and Computational Investigations of 4 Triethoxymethyl Pyridine

Computational Chemistry and Mechanistic Studies

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics simulations could be employed to explore the conformational landscape of 4-(triethoxymethyl)pyridine. The triethoxymethyl group, with its multiple rotatable bonds, would likely give rise to a variety of low-energy conformations. A systematic conformational search followed by MD simulations in different solvent environments could reveal the most stable structures and the dynamics of their interconversion.

Key areas of investigation for this compound would include:

Torsional Angle Distributions: Analysis of the dihedral angles within the triethoxymethyl group to identify preferred orientations.

Intramolecular Interactions: The potential for hydrogen bonding or other non-covalent interactions between the ethoxy groups and the pyridine (B92270) ring.

Intermolecular Interactions: Simulations of multiple this compound molecules could elucidate how they interact with each other, providing insights into its bulk properties.

While specific data for this compound is unavailable, studies on other substituted pyridines often reveal the significant impact of the substituent on the molecule's electronic structure and interaction potential.

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling, often utilizing Density Functional Theory (DFT), is a cornerstone for understanding the mechanisms of chemical reactions. For this compound, theoretical studies could predict its reactivity and the pathways of its transformations.

Potential areas for theoretical investigation include:

Protonation and Acidity: Calculating the proton affinity and pKa value of the pyridine nitrogen, which is crucial for understanding its behavior in acidic or basic conditions.

Electrophilic and Nucleophilic Attack: Mapping the electrostatic potential to predict the most likely sites for electrophilic or nucleophilic attack on the molecule.

Reaction Pathways and Transition States: Modeling potential reactions, such as hydrolysis of the orthoester functionality or reactions at the pyridine ring. This would involve locating transition state structures and calculating activation energies to determine the most favorable reaction pathways.

For instance, theoretical studies on the reactions of pyridine with radicals have provided detailed mechanisms, including addition and abstraction pathways. Similar computational approaches could be applied to this compound to understand its degradation or functionalization reactions.

Emerging Research Avenues and Future Prospects for 4 Triethoxymethyl Pyridine Chemistry

Sustainable and Eco-Friendly Synthetic Methodologies

The development of environmentally benign synthetic routes to valuable chemical entities is a cornerstone of modern chemical research. For 4-(triethoxymethyl)pyridine and related pyridine (B92270) orthoesters, emerging research focuses on adopting green chemistry principles to minimize environmental impact and enhance process efficiency.

Current sustainable approaches for the synthesis of pyridine derivatives, which can be adapted for this compound, include one-pot multicomponent reactions, the use of green catalysts and solvents, and microwave-assisted synthesis. rsc.orgnih.gov For instance, the Guareschi-Thorpe reaction for synthesizing hydroxy-cyanopyridines has been advanced by using ammonium (B1175870) carbonate in an aqueous medium, highlighting a user-friendly and eco-friendly approach. researchgate.net Another sustainable strategy involves the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts to produce pyridines. rsc.org

The synthesis of the orthoester moiety can also be made more sustainable. A flexible Pinner reaction for preparing orthoesters has been developed, which offers significant safety and process intensification improvements over traditional methods. rsc.org For the synthesis of related 4-alkoxypyridines, a modified method using powdered sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) has been reported as a more practical and less expensive alternative to traditional methods that use sodium or sodium hydride. semanticscholar.org

Future research in the sustainable synthesis of this compound could involve the integration of these methodologies. For example, a one-pot synthesis starting from a simple pyridine precursor, ethanol (B145695), and a carbon source under green catalytic conditions could be envisioned. The use of renewable resources, such as bio-derived ethanol, would further enhance the sustainability of the process.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyridine and Orthoester Synthesis

| Feature | Traditional Methods | Sustainable/Green Approaches |

| Solvents | Often hazardous organic solvents (e.g., benzene (B151609), chloroform) | Water, ethanol, glycerol, solvent-free conditions rsc.orgresearchgate.netrsc.org |

| Catalysts | Stoichiometric and often toxic reagents | Recyclable heterogeneous catalysts (e.g., zeolites, fly ash), biocatalysts rsc.orgacs.org |

| Energy Input | Conventional heating (often prolonged) | Microwave irradiation (shorter reaction times) rsc.orgnih.gov |

| Reaction Design | Multi-step syntheses with isolation of intermediates | One-pot, multicomponent reactions (increased efficiency) rsc.orgnih.gov |

| Feedstocks | Petroleum-based starting materials | Renewable feedstocks (e.g., glycerol) rsc.org |

Novel Reactivity Modes and Mechanistic Discoveries

The reactivity of this compound is dictated by the interplay between the pyridine ring and the orthoester group. While the pyridine nitrogen is nucleophilic and the orthoester is susceptible to hydrolysis, emerging research is uncovering more nuanced and novel reactivity patterns.

The pyridine moiety is known to undergo nucleophilic substitution at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the anionic intermediate. stackexchange.com Conversely, electrophilic substitution is generally difficult but can be facilitated by activating groups or by forming the pyridine N-oxide. youtube.com The orthoester group is a versatile functional group that can act as a protective group for carboxylic acids or be used in the synthesis of various heterocycles. microchem.frresearchgate.net

Recent studies have explored the dearomatization of pyridines as a strategy for meta-selective C–H functionalization, a traditionally challenging transformation. nih.gov This approach involves the temporary conversion of the pyridine into an electron-rich dearomatized intermediate, which then reacts with electrophiles. The application of such strategies to this compound could unlock novel reaction pathways.

Mechanistic investigations into orthoester exchange reactions have revealed the influence of substituents and catalysts on reaction rates. acs.org Furthermore, computational studies combined with kinetic experiments are providing deeper insights into reaction mechanisms, such as the role of water in the amidolysis of phosphate (B84403) triesters. nih.govrsc.org An additive mapping approach has also been developed to rapidly expand the utility of synthetic methods while simultaneously generating mechanistic insights. nih.gov

Future research will likely focus on exploiting the dual functionality of this compound in tandem reactions, where the orthoester acts as a latent reactive group that can be unmasked under specific conditions following a transformation on the pyridine ring, or vice-versa. The pyridine nitrogen could also act as an intramolecular catalyst for reactions involving the orthoester group.

Development of Advanced Functional Materials Based on Pyridine Orthoesters

Pyridine-containing molecules are valuable building blocks for a wide range of functional materials due to their coordination ability, rigidity, and electronic properties. lifechemicals.comrsc.org The incorporation of the orthoester functionality into these materials offers a unique handle for post-synthetic modification, stimuli-responsive behavior, and the introduction of specific steric or electronic features.

A significant area of research is the use of pyridine derivatives in the construction of metal-organic frameworks (MOFs). rsc.orgresearchgate.net The pyridine nitrogen can coordinate to metal centers, while the rest of the molecule acts as a linker. The orthoester group in a pyridine-based linker could be used to tune the properties of the resulting MOF. For instance, post-synthetic N-quaternization of pyridine sites in a MOF has been shown to alter its charge, dye adsorption capacity, and CO2 uptake. nih.gov The orthoester could also serve as a precursor to other functional groups within the MOF pores through post-synthetic modification. The confinement of pyridine derivatives within MOFs has also been shown to facilitate photoinduced electron transfer. nih.gov

Pyridine dicarboxylic acids have been used to synthesize polyesters with high thermal stability. researchgate.net The incorporation of a triethoxymethyl group onto the pyridine ring could lead to novel polyesters with tunable properties. For example, the orthoester could be hydrolyzed to a carboxylic acid or an ester, altering the polymer's solubility or allowing for cross-linking. Pyridine-functional diblock copolymer nanoparticles have also been synthesized, and their properties are influenced by the solution pH. nih.gov

Future prospects in this area include the development of "smart" materials where the hydrolysis of the orthoester group in this compound-containing polymers or MOFs is triggered by a specific stimulus, such as a change in pH or the presence of a particular analyte. This could lead to applications in drug delivery, sensing, and self-healing materials.

High-Throughput Synthesis and Screening for Novel Transformations

High-throughput synthesis and screening (HTS) are powerful tools for accelerating the discovery of new reactions and optimizing reaction conditions. While the application of HTS to this compound chemistry is still in its infancy, the principles and technologies are well-established for other classes of compounds, including pyridine derivatives.

HTS has been employed for the combinatorial exploration of acid-pyridine cocrystals. acs.org It has also been used for the biological screening of pyridine derivatives for various applications, including as antimalarial agents and inhibitors of hydrogen sulfide-synthesizing enzymes. nih.govnih.gov These screening campaigns often involve the synthesis of libraries of related compounds.

The synthesis of peptide α-thioesters has been achieved using high-throughput methods, demonstrating the feasibility of applying these techniques to the preparation of complex molecules. scispace.comnih.gov These methods often rely on solid-phase synthesis and parallel processing.

For this compound, HTS could be used to rapidly screen a wide range of catalysts and reaction conditions for its synthesis, particularly for developing new sustainable methodologies. Furthermore, HTS could be employed to discover novel transformations of the this compound scaffold. For example, a library of potential reaction partners (e.g., nucleophiles, electrophiles, radical precursors) could be reacted with this compound in a parallel format, and the products could be rapidly analyzed by techniques such as mass spectrometry. This approach could uncover unexpected reactivity and lead to the development of new synthetic methodologies.

Table 2: Potential High-Throughput Applications in this compound Chemistry

| Application Area | High-Throughput Methodology | Potential Outcome |

| Synthesis Optimization | Parallel reaction screening with automated liquid handlers | Rapid identification of optimal catalysts, solvents, and conditions for sustainable synthesis. |

| Discovery of New Reactions | Reaction of this compound with a diverse library of reagents in microtiter plates | Uncovering novel reactivity modes and transformations. |

| Materials Discovery | Combinatorial synthesis of polymers or MOFs using this compound as a building block | Rapid identification of new materials with desired properties (e.g., porosity, thermal stability). |

| Catalyst Screening | Screening libraries of potential catalysts for transformations involving this compound | Discovery of new and more efficient catalysts for known or novel reactions. |

Q & A

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure and purity of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming substituent positions and purity. X-ray crystallography provides precise structural details, including bond lengths and angles, as seen in studies of 4-(anthracen-9-yl)pyridine . Powder X-ray diffraction (PXRD) can verify crystallinity, while mass spectrometry confirms molecular weight .

Q. How does the triethoxymethyl group influence the electronic properties of the pyridine ring, and how can this be experimentally validated?

- Answer : The electron-donating triethoxymethyl group alters the pyridine ring’s electron density, affecting reactivity in electrophilic substitution. UV-Vis spectroscopy and cyclic voltammetry can quantify these electronic effects. Comparative studies with unsubstituted pyridine derivatives, as done for 4-(4-nitrobenzyl)pyridine, are recommended .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., C–H⋯π, π–π stacking) influence the solid-state packing and physicochemical properties of this compound derivatives?

- Answer : Intermolecular interactions dictate crystal packing and stability. For example, C–H⋯C interactions in 4-(anthracen-9-yl)pyridine form cyclic dimers, while π–π stacking (3.6–3.7 Å) stabilizes lamellar networks . Computational tools like Mercury Software can model these interactions, guiding solvent selection for crystallization .

Q. What experimental strategies address inconsistencies in reaction yields during multi-step syntheses of this compound analogs, particularly in cross-coupling steps?

- Answer : Yield discrepancies often arise from catalyst deactivation or incomplete purification. Strategies include:

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Optimizing ligand-to-metal ratios (e.g., 1:1 Pd:phosphine ligand) .

- Using scavengers (e.g., activated charcoal) to remove palladium residues post-synthesis .

Intermediate isolation and characterization (e.g., NMR, HPLC) at each step ensure fidelity .

Q. How can computational chemistry tools complement crystallographic data to predict the supramolecular assembly of this compound in different solvents?

- Answer : Density functional theory (DFT) calculations predict molecular electrostatic potentials, identifying regions prone to intermolecular interactions. Pair distribution function (PDF) analysis correlates with experimental X-ray data to model solvent-dependent packing, as applied in studies of similar pyridine derivatives .

Q. In studies comparing the reactivity of this compound with electrophilic agents, what analytical approaches resolve contradictions arising from solvent or catalytic variations?

- Answer : Contradictory reactivity data can arise from solvent polarity effects or competing reaction pathways. Methodological approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.